(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one
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Overview
Description
(3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE is a chemical compound with a unique structure that includes a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . Another approach involves the preparation of optically active salts through specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, hydrogen gas for hydrogenation, and various oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield different oxidized forms of the compound, while reduction reactions can produce various reduced derivatives.
Scientific Research Applications
(3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: A structurally related compound with similar chemical properties.
Dioxolane: Another related compound with a dioxolane ring structure.
Benzodioxane: A compound with a benzodioxane moiety, similar to the benzo[d][1,3]dioxole structure.
Uniqueness
(3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE is unique due to its specific stereochemistry and the presence of the benzo[d][1,3]dioxole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
65173-68-4 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one |
InChI |
InChI=1S/C9H12O3/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-4,7-8H,5H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
GBHAVVFDMNIKED-JGVFFNPUSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CC(=O)C=C[C@@H]2O1)C |
Canonical SMILES |
CC1(OC2CC(=O)C=CC2O1)C |
Origin of Product |
United States |
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